molecular formula C25H30O7 B14697651 Colensoic acid CAS No. 31676-87-6

Colensoic acid

Cat. No.: B14697651
CAS No.: 31676-87-6
M. Wt: 442.5 g/mol
InChI Key: RWVJYKHAFMWADK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of colensoic acid typically involves the extraction from lichen species such as Stereocaulon colensoi. The process includes:

Industrial Production Methods: Industrial production of this compound is not widely established due to its natural abundance in lichens. advancements in biotechnological methods may pave the way for large-scale production in the future.

Chemical Reactions Analysis

Types of Reactions: Colensoic acid undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form corresponding oxidized products.

    Reduction: Can be reduced under specific conditions to yield reduced derivatives.

    Substitution: Participates in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts and specific solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

Colensoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of colensoic acid involves its interaction with various molecular targets and pathways. It is known to:

    Inhibit Enzymes: Acts as an inhibitor of specific enzymes involved in inflammatory and oxidative processes.

    Modulate Signaling Pathways: Influences cellular signaling pathways that regulate inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural features and the distinct biological activities it exhibits. Its presence in certain lichen species also adds to its uniqueness compared to other depsidones.

Properties

CAS No.

31676-87-6

Molecular Formula

C25H30O7

Molecular Weight

442.5 g/mol

IUPAC Name

3-hydroxy-9-methoxy-6-oxo-1,7-dipentylbenzo[b][1,4]benzodioxepine-2-carboxylic acid

InChI

InChI=1S/C25H30O7/c1-4-6-8-10-15-12-16(30-3)13-19-21(15)25(29)32-20-14-18(26)22(24(27)28)17(23(20)31-19)11-9-7-5-2/h12-14,26H,4-11H2,1-3H3,(H,27,28)

InChI Key

RWVJYKHAFMWADK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C2C(=CC(=C1)OC)OC3=C(C=C(C(=C3CCCCC)C(=O)O)O)OC2=O

Origin of Product

United States

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